

Application Note: Utilizing CLIP (86-100) as a Negative Control in ELISpot Assays

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Compound of Interest

Compound Name: CLIP (86-100)

Cat. No.: B15604645

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Audience: Researchers, scientists, and drug development professionals involved in cellular immunity analysis.

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.^{[1][2][3]} Its utility in vaccine development, cancer immunotherapy, and infectious disease research is well-established for assessing antigen-specific T cell responses.^{[2][4]} The accuracy and interpretability of ELISpot data are critically dependent on the inclusion of appropriate positive and negative controls.^{[5][6][7]}

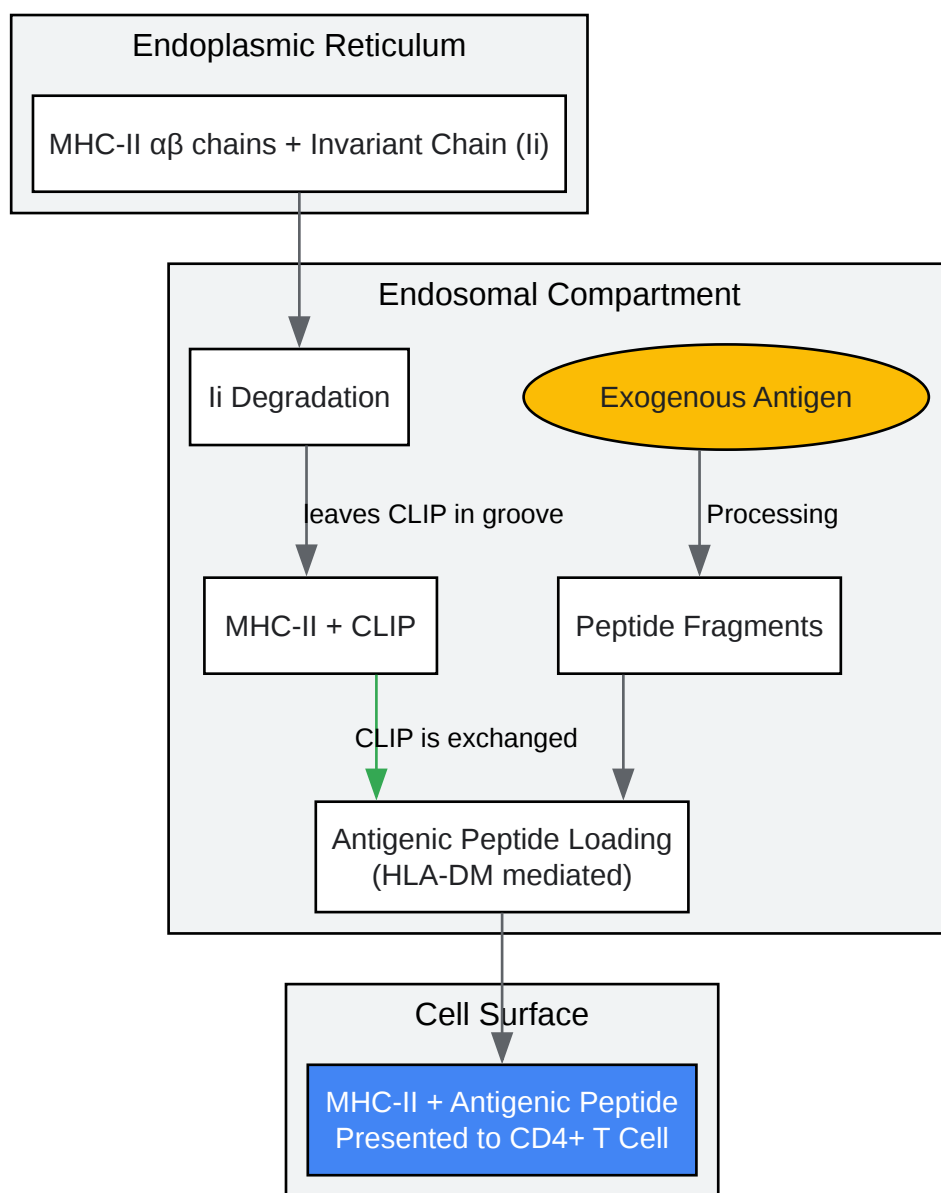
While a simple "unstimulated" or "media-only" control is standard, a more robust negative control involves using an irrelevant peptide. Such a peptide should be processed by antigen-presenting cells (APCs) but should not elicit an immune response from T cells in the sample, ensuring that any observed response to the antigen of interest is specific.^{[8][9]}

This application note describes the rationale and protocol for using the Class II-associated invariant chain peptide, specifically the **CLIP (86-100)** fragment, as a superior negative control in ELISpot assays designed to measure CD4+ T cell responses.

Principle: The Immunological Rationale for CLIP as a Negative Control

MHC class II molecules present exogenous peptides to CD4+ T cells, initiating a helper T cell response.[10][11] During the assembly of MHC class II molecules in the endoplasmic reticulum, they associate with the invariant chain (Ii).[12] As this complex traffics through endosomal compartments, the invariant chain is proteolytically degraded, leaving a small fragment, CLIP, bound in the peptide-binding groove.[10][12][13] The CLIP peptide acts as a placeholder, preventing the premature binding of self-peptides.[12][14] For an antigenic peptide to be presented, CLIP must be removed and exchanged, a process catalyzed by the HLA-DM molecule.[11][12]

Because CLIP is a ubiquitous self-peptide, CD4+ T cells are centrally tolerant to it. Therefore, exogenously adding a synthetic **CLIP (86-100)** peptide to an ELISpot well containing peripheral blood mononuclear cells (PBMCs) should not trigger a significant antigen-specific cytokine response. This makes **CLIP (86-100)** an ideal biological negative control, as it enters the antigen processing pathway but is immunologically inert in healthy individuals. Its use helps to distinguish true antigen-specific responses from non-specific background noise or potential mitogenic effects of other peptide preparations.



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Caption: MHC Class II antigen presentation pathway.

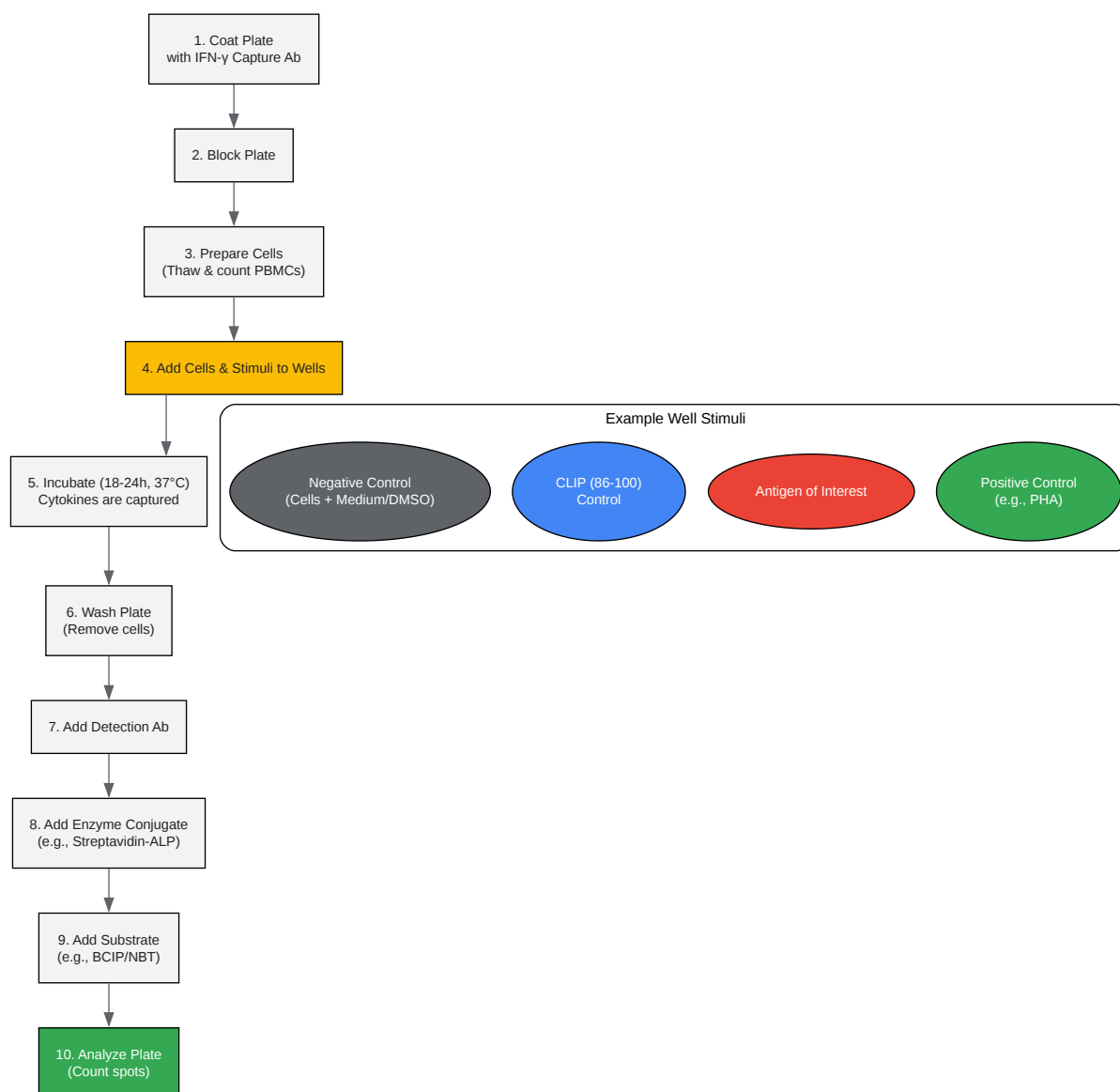
Experimental Protocol: IFN-γ ELISpot Assay

This protocol provides a framework for a standard IFN-γ ELISpot assay using **CLIP (86-100)** as a negative control.

Materials and Reagents

- Human IFN- γ ELISpot kit (containing capture and detection antibodies, streptavidin-enzyme conjugate, and substrate)
- PVDF-membrane 96-well ELISpot plates
- Cryopreserved human PBMCs
- Complete cell culture medium (e.g., RPMI 1640 + 10% FBS + Pen/Strep)
- **CLIP (86-100)** Peptide: Lyophilized, high-purity. Reconstitute in sterile DMSO to a stock concentration (e.g., 1 mg/mL) and dilute in culture medium for use.
- Antigen(s) of Interest: e.g., viral or tumor peptide pools.
- Positive Control: Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies.[\[5\]](#)
- Vehicle Control: DMSO at the same final concentration as in the peptide wells.
- Wash Buffer (PBS + 0.05% Tween-20)
- Sterile PBS
- CO₂ Incubator (37°C, 5% CO₂)
- Automated ELISpot reader and analysis software

Assay Workflow



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Caption: General ELISpot experimental workflow.

Detailed Procedure

- Plate Preparation:
 - Pre-wet the PVDF membrane with 35% ethanol for 30 seconds.
 - Wash 3 times with sterile water.
 - Coat the wells with IFN- γ capture antibody diluted in sterile PBS.
 - Incubate overnight at 4°C.
 - Wash the plate and block with complete cell culture medium for at least 1 hour at 37°C.
- Cell and Stimuli Preparation:
 - Thaw cryopreserved PBMCs in a 37°C water bath. Wash and resuspend in complete medium. Perform a cell count and assess viability.
 - Adjust cell concentration to $2-3 \times 10^6$ cells/mL.
 - Prepare 2x working concentrations of stimuli in complete medium:
 - Negative Control: Medium only or medium with DMSO (vehicle control).
 - **CLIP (86-100)** Control: Typically 2-10 $\mu\text{g/mL}$ (final concentration 1-5 $\mu\text{g/mL}$).
 - Antigen of Interest: Per manufacturer's or literature recommendations (e.g., 2 $\mu\text{g/mL}$ for peptide pools).[8]
 - Positive Control: PHA at 1-5 $\mu\text{g/mL}$.
- Cell Plating and Incubation:
 - Remove blocking solution from the plate.
 - Add 100 μL of the cell suspension to each well (yielding 200,000 - 300,000 cells/well).
 - Add 100 μL of the appropriate 2x stimulus to each well in triplicate.

- Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
- Detection and Development:
 - Wash away cells by emptying the plate and washing 5 times with wash buffer.
 - Add the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
 - Wash the plate 5 times.
 - Add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
 - Wash the plate 5 times.
 - Add the precipitating substrate (e.g., BCIP/NBT) and monitor spot development in the dark (10-30 minutes).
 - Stop the reaction by washing thoroughly with deionized water. Allow the plate to dry completely.
- Analysis:
 - Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per number of plated cells (e.g., SFU per 10⁶ PBMCs).

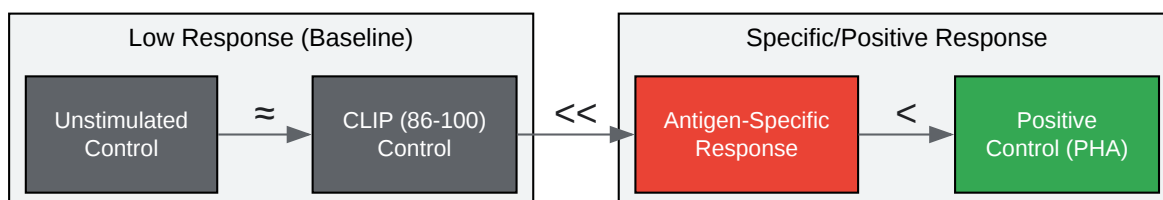
Data Presentation and Interpretation

Quantitative data should be clearly summarized. The table below shows representative data from a hypothetical experiment evaluating a response to "Antigen X".

Stimulus	Mean SFU / 10 ⁶ PBMCs	Standard Deviation (SD)	Interpretation
Unstimulated (Medium + DMSO)	6	2	Baseline spontaneous cytokine secretion.
CLIP (86-100) Peptide	8	3	Valid negative control; no significant response above baseline.
Antigen X Peptide Pool	185	15	Positive antigen-specific T cell response detected.
Positive Control (PHA)	950	68	Assay and cells are functional.

Interpretation Guidelines:

- Positive Control: A high SFU count in the PHA or anti-CD3 wells confirms that the cells are viable and capable of producing IFN- γ , and that the assay reagents are working correctly.[5]
- Negative Controls: The SFU count in the **CLIP (86-100)** wells should be low and statistically indistinguishable from the unstimulated (vehicle) control wells.[6] A low background is crucial for accurately detecting weak antigen-specific responses.[5]
- Antigen Wells: A response is typically considered positive if the mean SFU count is significantly higher (e.g., >3 times the mean of the negative control wells) and exceeds a minimum threshold (e.g., 10 SFU per well).[15][16]



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Caption: Expected hierarchy of responses in an ELISpot assay.

Conclusion

Incorporating **CLIP (86-100)** as a negative control peptide in ELISpot assays provides a higher level of confidence in the specificity of measured CD4+ T cell responses. As a physiologically relevant self-peptide that is processed but not recognized by the immune system, it effectively controls for non-specific activation that may arise from peptide synthesis impurities or handling. This approach strengthens the validity and reliability of ELISpot data, making it an invaluable tool for immunological research and clinical trial monitoring.

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References

- 1. mabtech.com [mabtech.com]
- 2. ELISPOT protocol | Abcam [abcam.com]
- 3. praxilabs.com [praxilabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Optimize your ELISpot Assay [fishersci.it]
- 6. mabtech.com [mabtech.com]
- 7. Essential Controls for ELISpot Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifeandbiology.com [lifeandbiology.com]

- 12. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. The CLIP region of invariant chain plays a critical role in regulating major histocompatibility complex class II folding, transport, and peptide occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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